

Application of corosolic acid in anti-cancer research models

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Compound of Interest		
Compound Name:	Corosolic Acid	
Cat. No.:	B1669439	Get Quote

Application Notes: Corosolic Acid in Anti-Cancer Research

Introduction

Corosolic acid (CRA), a naturally occurring pentacyclic triterpenoid found in various plants, including Lagerstroemia speciosa (banaba), has garnered significant attention in oncological research.[1][2][3] Accumulating evidence from numerous preclinical models demonstrates its potent anti-cancer properties, including the induction of apoptosis, inhibition of proliferation and metastasis, and enhancement of chemosensitivity.[4][5][6][7] These effects are attributed to its ability to modulate multiple critical signaling pathways frequently dysregulated in cancer. This document provides a detailed overview of the application of corosolic acid in anti-cancer research, summarizing key quantitative data and providing standardized protocols for its use in experimental models.

Mechanism of Action

Corosolic acid exerts its anti-neoplastic effects through a multi-targeted mechanism, primarily by interfering with key signaling cascades that regulate cell survival, proliferation, and migration.

• Inhibition of STAT3 Signaling: **Corosolic acid** is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8][9] By suppressing the phosphorylation



and activation of STAT3, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and survivin, leading to apoptosis and increased sensitivity to chemotherapeutic agents.[4][5] [8] This mechanism is particularly relevant in cancers where STAT3 activation is associated with chemoresistance and poor prognosis, such as ovarian cancer, glioblastoma, and pancreatic cancer.[8][10][11]

- Modulation of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation.[12][13] Corosolic acid has been shown to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR.[14][15] This inhibition leads to cell cycle arrest and apoptosis, contributing to its anti-proliferative effects in various cancers, including cervical and gastric cancer.[14]
- Induction of Apoptosis: Corosolic acid effectively induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria.[4][16][17] This triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[16] [17][18]
- Inhibition of Angiogenesis and Metastasis: Corosolic acid can inhibit cancer cell migration
 by targeting pathways like the VEGFR2/Src/FAK axis.[3][19] By inhibiting VEGFR2 kinase
 activity, it disrupts downstream signaling required for actin filament formation and cell motility.
 [19]

Quantitative Data Summary

The following tables summarize the quantitative effects of **corosolic acid** observed in various in vitro and in vivo cancer models.

Table 1: In Vitro Efficacy of Corosolic Acid (IC50 Values)



Cell Line	Cancer Type	IC50 Value	Exposure Time	Reference
Huh7	Hepatocellular Carcinoma	~50 μM (cytotoxicity)	24 h	[19]
Huh7	Hepatocellular Carcinoma	~2.5 μM (migration)	24 h	[19]
HCT116	Colorectal Cancer	~24 μM	24 h	[4][14]
MDA-MB-231	Breast Cancer (Triple-Negative)	20.12 μΜ	48 h	[5]
KKU-213A	Cholangiocarcino ma	21.45 μΜ	24 h	[16]
KKU-213A	Cholangiocarcino ma	16.40 μΜ	48 h	[16]
KKU-213B	Cholangiocarcino ma	21.40 μΜ	24 h	[16]
KKU-213B	Cholangiocarcino ma	17.54 μΜ	48 h	[16]
Y-79	Retinoblastoma	4.15 μΜ	24 h	[14]
Y-79	Retinoblastoma	3.37 μΜ	48 h	[14]
SMMC-7721, Hep3B, HepG2, Huh7, HLE	Hepatocellular Carcinoma	~40 μM	24 h	[7]

Table 2: In Vivo Efficacy of Corosolic Acid in Xenograft Models



Cancer Type	Animal Model	Dosage & Administrat ion	Treatment Duration	Outcome	Reference
Hepatocellula r Carcinoma (Huh7)	NOD/SCID Mice	5 mg/kg/day (i.p.)	21 days	85% reduction in tumor mass compared to control.	[19]
Castration- Resistant Prostate Cancer	Xenograft Mice	10 & 20 mg/kg (i.p.)	14 days (every 2 days)	Reduced tumor growth.	[4]
Osteosarcom a	Murine Model	17.5 mg/kg/day (oral)	7 days	Suppressed subcutaneou s tumor development.	[4]
Colorectal Cancer (HCT116)	Nude Mice	10 & 30 mg/kg	16 days	Inhibited tumor growth.	[20]

Table 3: Synergistic Effects with Chemotherapeutic Agents

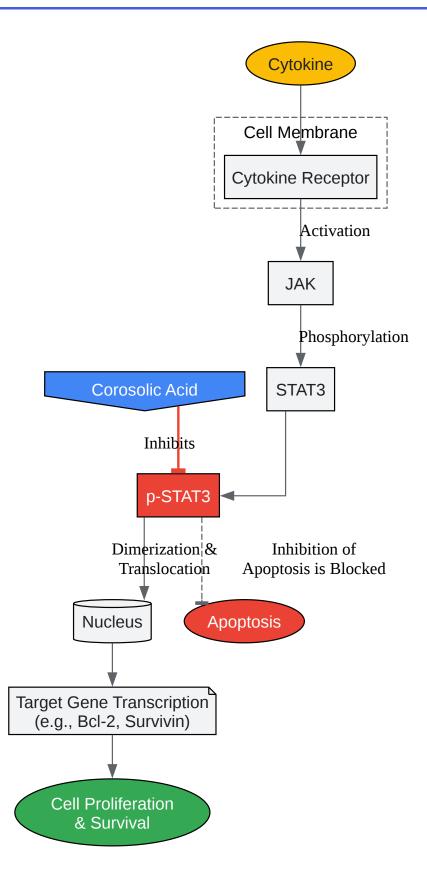


Cancer Type	Cell Lines	Corosolic Acid Conc.	Chemother apeutic Agent & Conc.	Outcome	Reference
Epithelial Ovarian Cancer	SKOV3, RMG-1, ES-2	20 μΜ	Paclitaxel (10 μM), Cisplatin (10 μM), Doxorubicin (10 μM)	Markedly enhanced anti-cancer effect. Reversed chemoresista nce.	[4][8][9]
Gastric Cancer	NCI-N87	25 μΜ	Adriamycin (0.01-2 mg/ml), 5-FU (0.1-50 mg/ml)	Enhanced inhibitory effect on proliferation.	[4]
Gastric Carcinoma	SNU-620	50 μΜ	5-FU (20 μg)	Enhanced anti-cancer activity via mTOR inhibition.	[4]

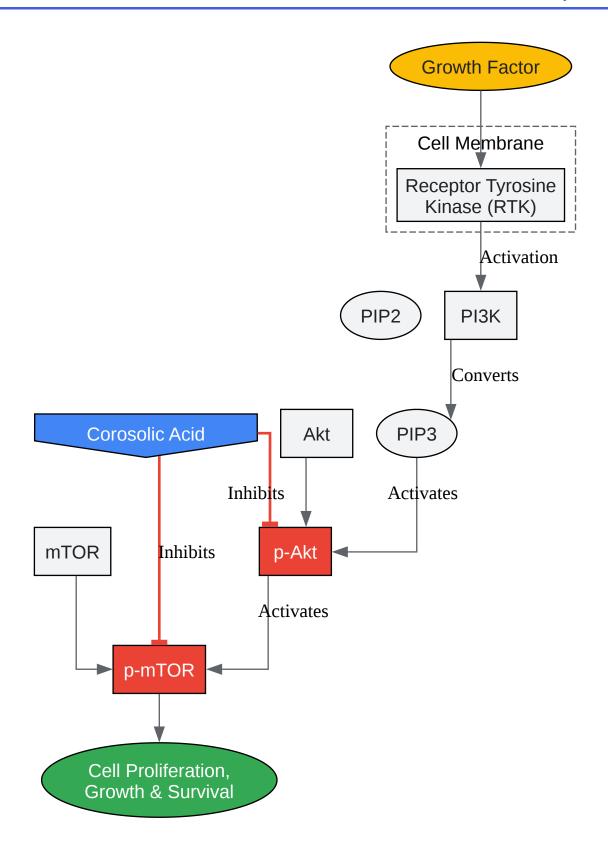
Key Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the molecular pathways targeted by **corosolic acid** and a typical experimental workflow for its evaluation.

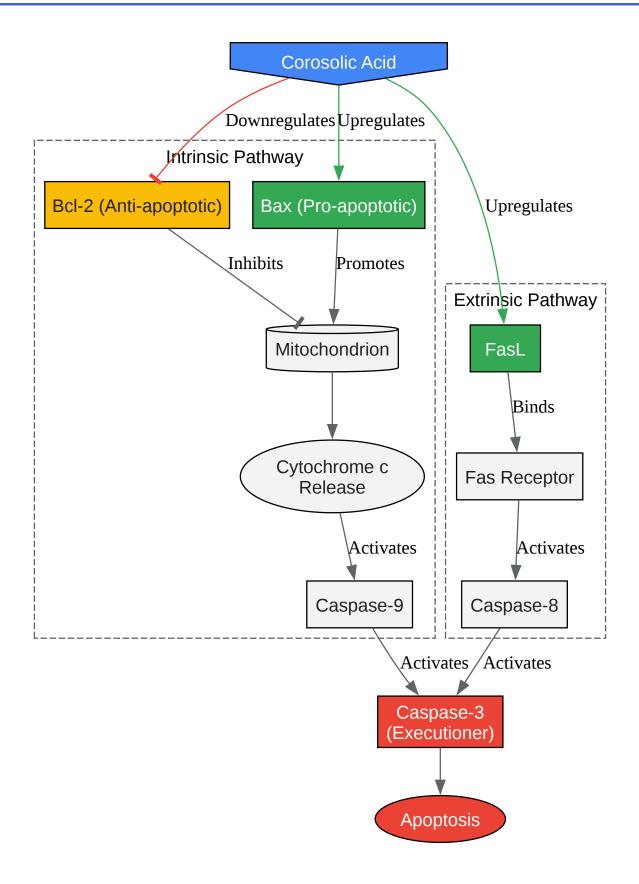




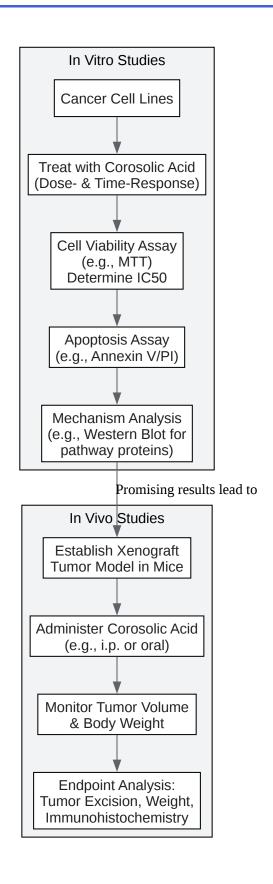












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